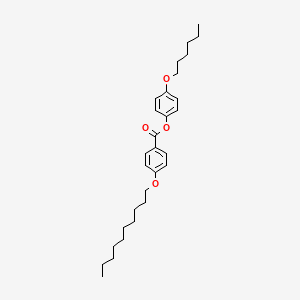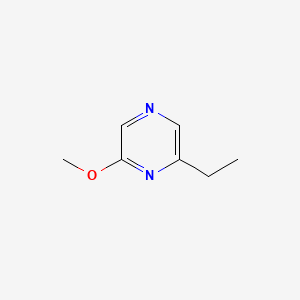
4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Descripción general
Descripción
4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is an organic compound that belongs to the class of liquid crystal materials. It has a molecular formula of C29H42O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a benzoate group via a hexyloxy chain and a decyloxy chain . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented. It is known to be a liquid crystal , and its molecular weight is 454.6 g/mol.Aplicaciones Científicas De Investigación
Liquid Crystal Research
4-(Hexyloxy)phenyl 4-(decyloxy)benzoate has been extensively studied in the field of liquid crystal research. For instance, Dierking et al. (1993) conducted investigations using polarizing microscopy and other techniques to study a cholesteric phase with temperature-induced reversal of the helical twist in this compound (Dierking et al., 1993). Similar research on mesophase behavior and thermal properties of related compounds has been conducted by Sakurai et al. (1989) and Takenaka et al. (1985), focusing on the effects of different linkages and substituents on the stability and properties of smectic phases (Sakurai et al., 1989); (TakenakaShunsuke et al., 1985).
Mesophase Behavior and Stability
Research has also been conducted on the mesophase behavior and stability of this compound and related derivatives. Matsunaga et al. (1999) studied phenyl 4-(4-alkoxybenzylideneamino)benzoates, which exhibit both nematic and smectic A phases, to understand the effects of lateral substituents on their mesomorphic behavior (Matsunaga et al., 1999). Ahmed et al. (2019) investigated Schiff base/ester liquid crystals with different lateral substituents to explore their mesophase formation and stability (Ahmed et al., 2019).
Vibrational Spectroscopy and Molecular Structure
Studies have also been done using vibrational spectroscopy to understand the molecular structure and transformations in mesogens like this compound. Pogorelov et al. (2012) measured and assigned the Raman spectra of such substances, providing insights into their molecular geometry and phase transitions (Pogorelov et al., 2012).
Synthesis and Polymerization
The compound has also been studied in the context of synthesis and polymerization. Andersson et al. (1996) described the synthesis and polymerization of liquid crystalline monomers, which includes compounds similar to this compound, highlighting their potential in forming ordered nematic LC polymer networks (Andersson et al., 1996).
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315 - H319 - H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Propiedades
IUPAC Name |
(4-hexoxyphenyl) 4-decoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-31-26-17-15-25(16-18-26)29(30)33-28-21-19-27(20-22-28)32-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMARNOUPBCWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218340 | |
| Record name | 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68162-09-4 | |
| Record name | 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3055902.png)



![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)
![[(2S)-1-Methylpyrrolidin-2-yl]acetonitrile](/img/structure/B3055909.png)
![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-](/img/structure/B3055911.png)




